molecular formula C6H8O4 B7760580 Propanedioic acid,2-(1-methylethylidene)- CAS No. 4441-90-1

Propanedioic acid,2-(1-methylethylidene)-

Cat. No.: B7760580
CAS No.: 4441-90-1
M. Wt: 144.12 g/mol
InChI Key: XEUONQRNFDMHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanedioic acid,2-(1-methylethylidene)-, also known as 5-isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 2231-66-5), is a cyclic ester derivative of malonic acid (propanedioic acid). Its structure features a six-membered ring formed by the condensation of malonic acid with an isopropylidene group (1-methylethylidene) and two methyl groups at the 2-position. This compound is synthesized via cyclization reactions and is widely used as a reactive intermediate in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and specialty chemicals .

The cyclic structure confers unique stability and reactivity compared to linear malonic acid derivatives. For example, the ring system enhances thermal resistance and reduces susceptibility to hydrolysis under mild conditions, making it valuable in controlled-release applications .

Properties

IUPAC Name

2-propan-2-ylidenepropanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-3(2)4(5(7)8)6(9)10/h1-2H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUONQRNFDMHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963216
Record name (Propan-2-ylidene)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4441-90-1
Record name NSC46849
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Propan-2-ylidene)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of Cyanoacetate Derivatives for Malonic Acid Precursors

The synthesis of Propanedioic acid,2-(1-methylethylidene)- often begins with the preparation of malonic acid, a key precursor. Patent CN103408418B outlines a method where cyanoacetate esters undergo alkaline hydrolysis to yield sodium malonate . For example, methyl cyanoacetate reacts with sodium hydroxide under reduced pressure (0.95–0.99 atm) at 105–120°C, producing sodium malonate while releasing ammonia and methanol as byproducts . Acidification with hydrochloric acid then generates a malonic acid solution mixed with sodium chloride.

Critical Parameters :

  • Temperature : Hydrolysis at 110–120°C ensures complete conversion .

  • Pressure : Slightly subatmospheric conditions prevent ammonia accumulation, improving reaction kinetics .

  • Yield : Reported malonic acid yields exceed 90% after acidification .

This method’s efficiency lies in its closed-loop system, where byproducts like ammonia are recovered for glycine synthesis, aligning with green chemistry principles .

Esterification and Condensation with Acetone

The condensation of malonic acid with acetone to form Propanedioic acid,2-(1-methylethylidene)- is detailed in patent EP0206673B1. The process involves acetic anhydride as an activating agent and sulfuric acid as a catalyst . Key steps include:

  • Slurry Formation : Mixing acetone, malonic acid, and sulfuric acid forms a reactive slurry.

  • Controlled Anhydride Addition : Acetic anhydride is added incrementally (<2 mL/min) to avoid exceeding 14% molar concentration relative to malonic acid, minimizing side reactions .

  • Reaction Monitoring : NMR or HPLC tracks malonic acid consumption and intermediate formation .

Optimized Conditions :

ParameterOptimal RangeImpact on Yield
Acetone:Molar Ratio1.14:1 (relative to malonic acid)Maximizes enolate formation
Temperature0°CReduces discoloration
Reaction Time15–18 hoursEnsures complete cyclization

Yields exceed 90% under these conditions, attributed to suppressed di-acetic anhydride formation (a side product) .

Acid-Catalyzed Cyclization Mechanisms

The reaction mechanism involves enolate intermediate formation. Sulfuric acid protonates acetone, generating an enolate that attacks the activated malonic acid (as a mono-acetic anhydride) . Cyclization then produces Meldrum’s acid, releasing acetic acid.

Side Reactions :

  • Di-Acetic Anhydride Formation : Occurs with excess acetic anhydride, reducing yields .

  • Color Bodies : Prolonged slurry standing (>8 hours) introduces impurities, necessitating strict time controls .

Purification via Solvent Extraction

Post-synthesis purification is critical for high-purity Propanedioic acid,2-(1-methylethylidene)-. Patent CN103408418B describes ester-based extraction using ethyl formate or ethyl acetate . For a malonic acid solution (aqueous phase), extraction at 35–60°C with a 1:4–7 organic/aqueous phase ratio achieves 90% recovery after 5–6 extractions .

Extraction Efficiency :

SolventSingle-Pass YieldCumulative Yield (5 Extractions)
Ethyl Formate35%90%
Ethyl Acetate30%85%

Post-extraction, vacuum distillation removes solvents, yielding >99.5% pure product .

Catalytic Innovations in Diethyl Malonate Synthesis

Diethyl malonate, a malonic acid derivative, serves as a precursor in alternative routes. Patent CN1237572A highlights palladium catalysts (e.g., dppePdCl₂) for carbonylative coupling of chloroacetates with ethanol . At 84% conversion, this method achieves 45.5% yield, though selectivity remains a challenge .

Catalyst Performance :

CatalystConversion RateSelectivityYield
dppeNiCl₂30.5%8%3%
depePdCl₂69.6%32.6%22.7%
dmpzMPdCl₂64.4%98%45.5%

Industrial-Scale Process Design

Scaling Propanedioic acid,2-(1-methylethylidene)- synthesis requires addressing:

  • Oxygen Sensitivity : Nitrogen blanketing prevents oxidation .

  • Byproduct Management : Sodium chloride from acidification is crystallized and reused .

  • Solvent Recovery : Ethyl formate is recycled via distillation, reducing costs .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to yield derivatives with modified functional groups. For example:

  • Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide) convert the compound into succinic acid derivatives via cleavage of the central methylene group .

  • Controlled oxidation can preserve the isopropylidene group while modifying peripheral substituents.

Reagent Conditions Product
KMnO₄ (acidic)25°C, H₂O2-(1-Methylethylidene)succinic acid
CrO₃80°C, H₂SO₄ catalystDecarboxylated ketone derivatives

Reduction Reactions

Reduction pathways typically target the carbonyl or ester groups:

  • Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to alcohols , yielding 2-(1-methylethylidene)-1,3-propanediol under anhydrous conditions .

  • Catalytic hydrogenation (H₂/Pd) selectively saturates double bonds in conjugated systems derived from the parent compound.

Substitution Reactions

The isopropylidene group participates in nucleophilic substitution:

  • Halogenation with PCl₅ or SOCl₂ replaces hydroxyl groups with chlorine, forming acyl chlorides .

  • Esterification with alcohols (e.g., ethanol, methanol) produces stable diesters, which are intermediates in malonic ester syntheses .

Example:
C6H8O4+2CH3OHC6H10O4(OCH3)2+2H2O\text{C}_6\text{H}_8\text{O}_4 + 2\text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_{10}\text{O}_4(\text{OCH}_3)_2 + 2\text{H}_2\text{O}

Condensation Reactions

The compound participates in Knoevenagel condensations with aldehydes or ketones, forming α,β-unsaturated carboxylic acids after decarboxylation :

General Reaction:
C6H8O4+RCHORCH=CHCO2H+CO2+H2O\text{C}_6\text{H}_8\text{O}_4 + \text{RCHO} \rightarrow \text{RCH=CHCO}_2\text{H} + \text{CO}_2 + \text{H}_2\text{O}

Aldehyde Product Yield
BenzaldehydeCinnamic acid derivative75–85%
AcetoneMeldrum’s acid analog60–70%

Decarboxylation

Thermal or acidic conditions induce decarboxylation, eliminating CO₂:

  • At 150–200°C, the compound loses two carboxyl groups, forming isopropylidene ketones .

  • In the presence of P₄O₁₀, it forms carbon suboxide (C₃O₂) .

Mechanism:

  • Protonation of the carboxyl group.

  • Formation of a cyclic transition state.

  • Release of CO₂ and tautomerization.

Esterification and Alkylation

The malonic acid backbone allows for classic malonic ester synthesis pathways :

  • Deprotonation with alkoxide bases forms enolates.

  • Alkylation with alkyl halides introduces substituents.

  • Hydrolysis and decarboxylation yield substituted acetic acids.

Example Pathway:

C6H8O4NaOEtEnolateRXAlkylated productH3O+RCH2COOH+CO2\begin{align*} \text{C}_6\text{H}_8\text{O}_4 &\xrightarrow{\text{NaOEt}} \text{Enolate} \\ &\xrightarrow{\text{RX}} \text{Alkylated product} \\ &\xrightarrow{\text{H}_3\text{O}^+} \text{RCH}_2\text{COOH} + \text{CO}_2 \end{align*}

Unique Reactivity of the Isopropylidene Group

The isopropylidene moiety enhances stability of intermediates and directs regioselectivity in reactions:

  • Steric effects hinder nucleophilic attack at the central carbon.

  • Electron-withdrawing nature activates adjacent carbonyl groups for condensation .

Comparative Reaction Profiles

The table below contrasts reactivity with related compounds:

Compound Oxidation Rate Decarboxylation Temp. Condensation Yield
Propanedioic acid, 2-(1-methylethylidene)-Moderate150–200°C70–85%
Malonic acidHigh100–120°C50–65%
Diethyl malonateLow200–220°C80–90%

Scientific Research Applications

Scientific Research Applications

Propanedioic acid, 2-(1-methylethylidene)- serves as a versatile building block in organic synthesis and has various applications in chemistry, biology, and medicine.

Organic Synthesis

  • Acts as a reagent in numerous chemical reactions including oxidation and reduction processes.
  • Can be transformed into other carboxylic acids or alcohols depending on the reaction conditions.
  • Investigated for its interactions with enzymes, particularly as a competitive inhibitor of succinate dehydrogenase, impacting cellular respiration pathways.
  • Potential therapeutic properties are being explored in metabolic disorders due to its structural similarity to malonic acid.

Medicinal Chemistry

  • As a precursor for drug synthesis, it shows promise in developing compounds that could modulate metabolic pathways beneficial for treating conditions like obesity and diabetes.

Industrial Applications

Propanedioic acid, 2-(1-methylethylidene)- is utilized in various industrial processes:

  • Polymer Production : Used in creating polymers and resins due to its reactive nature.
  • Coatings Industry : Functions as a crosslinker in low-temperature cure powder coatings, enhancing durability against UV light and oxidation.

Case Studies

Several studies have highlighted the potential applications of propanedioic acid:

Antimicrobial Activity

Research indicates that derivatives of propanedioic acid exhibit antimicrobial properties against various bacterial strains by disrupting cell wall synthesis.

Metabolic Disorders

Given its role as a malonate analog, propanedioic acid has been studied for its ability to influence metabolic pathways that could aid in managing metabolic disorders.

Toxicological Profile

Understanding the safety profile of propanedioic acid is crucial for its application in pharmaceuticals and industry:

  • Acute Toxicity : Studies show it has low acute toxicity (LD₅₀ > 2000 mg/kg) in rats, indicating a favorable safety margin for therapeutic uses.
  • Dermal Toxicity : Low skin absorption rates vary across species, suggesting careful consideration for handling protocols.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of propanedioic acid against similar compounds:

CompoundStructureLD₅₀ (mg/kg)Mechanism of Action
Propanedioic acid, 2-(1-methylethylidene)-C₆H₈O₄>2000Competitive inhibitor of succinate dehydrogenase
Malonic acidC₃H₄O₄>3000Inhibits succinate dehydrogenase
Diethyl malonateC₈H₁₄O₄>2000Similar metabolic pathways; less studied

Mechanism of Action

The mechanism of action of propanedioic acid,2-(1-methylethylidene)- involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The isopropylidene group can stabilize intermediates, making the compound a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Alkyl and Alkenyl Substituted Derivatives

These derivatives feature linear or branched alkyl/alkenyl chains, altering lipophilicity and reactivity.

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Groups LogP Key Properties/Applications References
Diethyl (1-methylbutyl)allylmalonate (6305-63-1) C₁₅H₂₄O₄ 268.35 1-methylbutyl, allyl 3.11 High lipophilicity; used in polymer crosslinking and agrochemical synthesis.
Diethyl 2-(2-diethoxyethyl)malonate (21339-47-9) C₁₃H₂₄O₇ 292.32 Diethoxyethyl 1.89 Solvent-stable; intermediate in fragrances and plasticizers.

Key Findings :

  • Longer alkyl chains (e.g., 1-methylbutyl) increase LogP values, enhancing lipid solubility .
  • Ethoxy groups improve solubility in polar solvents, broadening industrial utility .

Aromatic and Heteroaromatic Substituted Derivatives

These compounds incorporate aryl or heterocyclic groups, influencing electronic properties and biological activity.

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Groups LogP Key Properties/Applications References
2-[3-(3,4,5-Trimethoxyphenyl)allylidene]propanedioic acid (99865-71-1) C₁₅H₁₆O₇ 308.28 Trimethoxyphenyl, propenylidene 2.75 Anticancer research; inhibits tubulin polymerization.
Dimethyl [4-(dimethylamino)phenyl]methylenepropanedioate (72955-45-4) C₁₄H₁₇NO₄ 263.29 Dimethylaminophenyl 1.34 Fluorescent probes; pH-sensitive materials.

Key Findings :

  • Electron-donating groups (e.g., methoxy, dimethylamino) enhance UV absorption and fluorescence, enabling sensor applications .
  • Bulky aromatic substituents reduce metabolic degradation, improving pharmacokinetics in drug candidates .

Cyclic and Functionalized Derivatives

Cyclic esters and functionalized derivatives exhibit distinct reactivity due to constrained geometries or reactive moieties.

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Groups LogP Key Properties/Applications References
5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (2231-66-5) C₉H₁₂O₄ 184.19 Cyclic isopropylidene N/A High thermal stability; used in peptide coupling reagents.
Diethyl [(pyrrolidin-1-ylamino)methylene]propanedioate (94621-01-9) C₁₁H₁₈N₂O₅ 258.27 Pyrrolidinylamino 2.40 Chelating agent; precursor for metal-organic frameworks.

Key Findings :

  • Cyclic derivatives (e.g., dioxane-dione) resist hydrolysis, enabling use in anhydrous reaction conditions .
  • Amino-functionalized derivatives (e.g., pyrrolidinylamino) act as ligands in catalysis and coordination chemistry .

Regulatory and Environmental Profiles

Certain propanedioic acid derivatives, such as perfluoroalkyl variants (e.g., CAS 238420-68-3), are listed in the U.S. EPA’s Toxic Release Inventory (TRI) due to persistence in the environment .

Biological Activity

Propanedioic acid, 2-(1-methylethylidene)-, also known as isopropylidenemalonic acid, is an organic compound with the molecular formula C₆H₈O₄. This compound has garnered attention due to its potential biological activity and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of propanedioic acid, focusing on its mechanisms of action, toxicological data, and comparative studies with related compounds.

Propanedioic acid, 2-(1-methylethylidene)- is a derivative of malonic acid, characterized by the presence of an isopropylidene group. This structural modification enhances its stability and reactivity in biochemical contexts. The compound can act as both a nucleophile and an electrophile depending on the reaction conditions, allowing it to participate in various biochemical pathways.

Key Mechanisms:

  • Enzyme Interactions : The compound has been studied for its interactions with enzymes, particularly those involved in metabolic processes. It may act as a competitive inhibitor similar to malonic acid, which inhibits succinate dehydrogenase in the mitochondrial electron transport chain, thereby affecting cellular respiration .
  • Chemical Reactions : Propanedioic acid can undergo oxidation to form different carboxylic acids and reduction to yield alcohols. These reactions are significant for its role in organic synthesis and potential therapeutic applications.

Toxicological Profile

Understanding the safety profile of propanedioic acid is crucial for its application in pharmaceuticals and industry. Several studies have been conducted to evaluate its toxicity:

Acute Toxicity Studies:

  • Oral Toxicity : In rats, studies have shown that propanedioic acid exhibits low acute toxicity with an LD₅₀ greater than 2000 mg/kg body weight . This suggests a favorable safety margin for potential therapeutic uses.
  • Dermal Toxicity : Dermal exposure studies indicate that the compound has low skin absorption rates, with significant variability across species. For instance, absorption rates were highest in nude mice (15%) and lowest in pigs (2.5%) .

Comparative Studies

To better understand the biological activity of propanedioic acid, it is essential to compare it with related compounds such as malonic acid and diethyl malonate.

CompoundStructureLD₅₀ (mg/kg)Mechanism of Action
Propanedioic acid, 2-(1-methylethylidene)-C₆H₈O₄>2000Competitive inhibitor of succinate dehydrogenase
Malonic acidC₃H₄O₄>3000Inhibits succinate dehydrogenase
Diethyl malonateC₈H₁₄O₄>2000Similar metabolic pathways; less studied

Case Studies

Case studies have highlighted the potential therapeutic applications of propanedioic acid:

  • Antimicrobial Activity : Research indicates that derivatives of propanedioic acid exhibit antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis.
  • Metabolic Disorders : Given its role as a malonate analog, propanedioic acid has been investigated for its potential to modulate metabolic pathways that could be beneficial in treating conditions like obesity and diabetes .

Q & A

Q. How can crystallization conditions be optimized for high-resolution X-ray diffraction studies?

  • Answer : Screen solvent mixtures (e.g., hexane/ethyl acetate) using vapor diffusion. Adjust supersaturation via temperature cycling (4°C ↔ RT). For stubborn crystallization, employ micro-seeding with pre-formed crystals. Analyze packing motifs (e.g., π-π stacking) using Mercury software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.